molecular formula C8H16N2O3S B13189632 2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide

2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide

Cat. No.: B13189632
M. Wt: 220.29 g/mol
InChI Key: IYUBQOVEZPYYJF-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide is a heterocyclic organic compound that contains an azepane ring, a sulfonamide group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide typically involves the reaction of azepane with ethyl chloroformate to form an intermediate, which is then reacted with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the azepane ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)ethan-1-amine
  • 1-dodecylazacycloheptan-2-one (Azone®)
  • 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one

Uniqueness

2-(Azepan-1-yl)-2-oxoethane-1-sulfonamide is unique due to the presence of both a sulfonamide group and a ketone functional group, which allows it to participate in a wide range of chemical reactions. Its structural features also contribute to its potential as a versatile building block in organic synthesis and its applications in medicinal chemistry .

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

2-(azepan-1-yl)-2-oxoethanesulfonamide

InChI

InChI=1S/C8H16N2O3S/c9-14(12,13)7-8(11)10-5-3-1-2-4-6-10/h1-7H2,(H2,9,12,13)

InChI Key

IYUBQOVEZPYYJF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CS(=O)(=O)N

Origin of Product

United States

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